![molecular formula C21H18N2O2S B3015898 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326848-19-4](/img/no-structure.png)
1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their potential as non-peptide antagonists for various hormone receptors. For example, derivatives bearing a biaryl moiety have shown high potency and oral activity as luteinizing hormone-releasing hormone (LHRH) antagonists, demonstrating the structural versatility of thieno[3,2-d]pyrimidines in developing therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).
The structural modification of thieno[3,2-d]pyrimidine-2,4-diones has also been explored for enhancing biological activities. For instance, the introduction of various substituents has been shown to significantly affect their binding affinity to the human GnRH receptor, highlighting the importance of structural design in optimizing biological activity (Guo et al., 2003).
Chemical Synthesis and Reactivity
- Research has also focused on the chemical synthesis and reactivity of thieno[3,2-d]pyrimidine derivatives, exploring their potential in creating diverse chemical libraries. For example, reactions involving amino-5-(4-methylbenzoyl)-4-(4-methyl-phenyl) pyrimidine-2(1H)-thione with various isothiocyanates have led to the synthesis of new N,N'-disubstituted thioureas, demonstrating the versatile reactivity of thieno[3,2-d]pyrimidine derivatives in synthetic chemistry (Önal et al., 2009).
Potential Therapeutic Applications
- The potential therapeutic applications of thieno[3,2-d]pyrimidine derivatives are vast, with studies exploring their use as inhibitors for adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. This highlights the significance of thieno[3,2-d]pyrimidines in medicinal chemistry as a basis for developing new therapeutic agents with diverse biological activities (El-Gazzar et al., 2006).
Advanced Synthesis Techniques
- Advanced synthesis techniques have been employed to create novel thieno[3,2-d]pyrimidine derivatives with specific functional groups, aiming to explore their biological activities and potential applications in drug discovery. These synthetic methodologies allow for the efficient generation of derivatives with varying substituents, showcasing the adaptability of thieno[3,2-d]pyrimidine chemistry in addressing diverse biological targets (Miwa et al., 2011).
Propiedades
Número CAS |
1326848-19-4 |
|---|---|
Nombre del producto |
1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C21H18N2O2S |
Peso molecular |
362.45 |
Nombre IUPAC |
3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O2S/c1-14-6-5-8-16(12-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |
Clave InChI |
HFUMSVWMFJPSEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)SC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



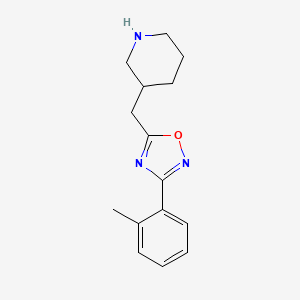
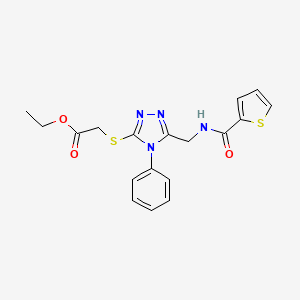
![1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3015817.png)
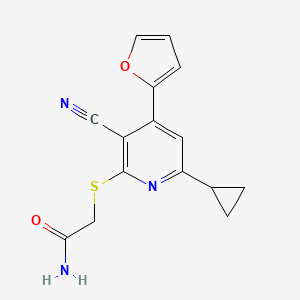
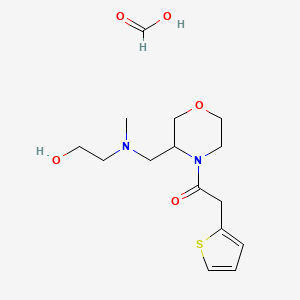
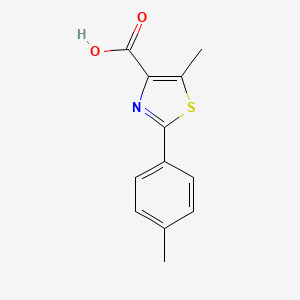
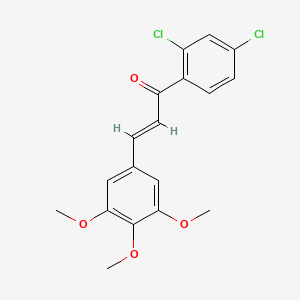
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3015827.png)
![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)
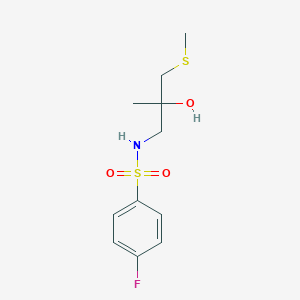
![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)
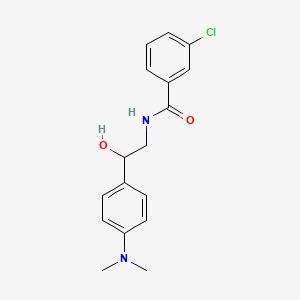
![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)
![5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3015838.png)